molecular formula C17H16N4O B14952101 2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide

2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide

Cat. No.: B14952101
M. Wt: 292.33 g/mol
InChI Key: GMLPHXQGWJISDL-RGVLZGJSSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE typically involves the condensation of an indole derivative with a phenylaminoacetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE involves its interaction with molecular targets such as COX enzymes. The compound selectively inhibits COX-2 expression, which is involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby providing anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE can be compared with other indole derivatives, such as:

The uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-anilino-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H16N4O/c22-17(12-18-14-6-2-1-3-7-14)21-20-11-13-10-19-16-9-5-4-8-15(13)16/h1-11,18-19H,12H2,(H,21,22)/b20-11+

InChI Key

GMLPHXQGWJISDL-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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